For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Physical and Chemical Properties of Dioctyl Sulfide (B99878)
This document provides a comprehensive overview of the physical and chemical properties of dioctyl sulfide, tailored for a technical audience. It includes key data, experimental protocols, and visual representations of its chemical behavior.
Introduction
Dioctyl sulfide, also known as octyl sulfide or 1,1'-thiobis[octane], is an organic sulfur compound with the chemical formula C₁₆H₃₄S. It is a symmetrical sulfide, meaning the two alkyl groups attached to the sulfur atom are identical. This colorless to light yellow liquid is characterized by a mild odor.[1] Its primary applications are industrial, including use as a mineral collector and as a component in synthetic fragrances.[2] This guide details its fundamental physical and chemical characteristics, methods for its synthesis and analysis, and its key reactions.
Physical Properties
The physical properties of dioctyl sulfide are summarized in the table below, providing a clear reference for its behavior under various conditions.
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₃₄S | [1] |
| Molecular Weight | 258.51 g/mol | [2] |
| Appearance | Colorless to light yellow liquid with a mild odor | [1] |
| Melting Point | -1 °C | [2] |
| Boiling Point | 180 °C at 10 mmHg | [2] |
| Density | 0.8442 g/cm³ at 20 °C; 0.842 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.461 - 1.462 | [2] |
| Flash Point | > 110 °C (> 230 °F) | [2] |
| Water Solubility | 0.004678 mg/L at 25 °C (estimated) | [2] |
| LogP (Octanol/Water) | 7.7 - 8.110 (estimated) | [2] |
Chemical Properties and Reactivity
Dioctyl sulfide exhibits reactivity typical of dialkyl sulfides, primarily centered on the electron-rich sulfur atom.
Structure and Identification
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IUPAC Name: 1-(octylsulfanyl)octane[1]
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CAS Number: 2690-08-6[1]
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Synonyms: Octyl sulfide, Di-n-octyl sulfide, Dioctyl thioether, 9-Thiaheptadecane[1]
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SMILES: CCCCCCCCSCCCCCCCC[1]
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InChIKey: LOXRGHGHQYWXJK-UHFFFAOYSA-N[1]
Oxidation
Like other thioethers, dioctyl sulfide can be readily oxidized. The oxidation typically occurs in two stages, first forming the sulfoxide (B87167) and then the sulfone. This process is highly dependent on the choice of oxidizing agent and reaction conditions.[3][4]
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Formation of Dioctyl Sulfoxide: Treatment with one equivalent of a mild oxidizing agent, such as hydrogen peroxide (H₂O₂), at room temperature selectively yields dioctyl sulfoxide.[4][5]
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Formation of Dioctyl Sulfone: Further oxidation with a stronger oxidizing agent, like a peroxy acid, or using two or more equivalents of hydrogen peroxide, converts the sulfoxide to dioctyl sulfone.[4][5]
Careful control of stoichiometry is crucial to prevent over-oxidation when the sulfoxide is the desired product.[3]
Figure 1: Oxidation pathway of dioctyl sulfide.
Reduction
The reduction of sulfoxides back to sulfides is a common transformation in organic synthesis. While dioctyl sulfide itself is generally stable to reducing agents, its corresponding sulfoxide can be reduced. Various reagents can accomplish this, including systems like Al-NiCl₂·6H₂O or a combination of thionyl chloride (SOCl₂) and triphenylphosphine (B44618) (Ph₃P).[6][7]
Alkylation
The lone pairs of electrons on the sulfur atom make dioctyl sulfide a nucleophile. It can react with alkyl halides in an Sₙ2 reaction to form stable trialkylsulfonium salts (R₃S⁺).[8]
Spectral Data
Spectroscopic data is essential for the identification and characterization of dioctyl sulfide.
| Spectrum Type | Key Features / Peaks (ppm or m/z) | Source(s) |
| ¹H NMR | ~2.49 ppm (t, 4H, -S-CH₂ -), ~1.57 ppm (m, 4H, -S-CH₂-CH₂ -), ~1.28 ppm (m, 20H, -(CH₂ )₅-), ~0.89 ppm (t, 6H, -CH₃ ) | [2] |
| ¹³C NMR | ~39.3 ppm (-S-C H₂-), other aliphatic signals typical for an octyl chain. The alpha-carbon shift is a key identifier. | [9][10] |
| Mass Spec (EI) | Molecular Ion (M⁺): m/z 258. Key Fragments: m/z 145, 69, 55, 43, 41. | [1][2] |
| IR Spectroscopy | C-H stretching (~2850-2960 cm⁻¹), C-H bending (~1465 cm⁻¹), C-S stretching (~600-800 cm⁻¹). | [1] |
Experimental Protocols
The following sections detail generalized but robust protocols for the synthesis and analysis of dioctyl sulfide.
Synthesis of Dioctyl Sulfide
A common and straightforward method for preparing symmetrical sulfides is the reaction of two equivalents of an alkyl halide with sodium sulfide.[4]
Figure 2: General workflow for dioctyl sulfide synthesis.
Methodology:
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Apparatus Setup: A round-bottom flask is equipped with a reflux condenser and a magnetic stirrer. The reaction is carried out under an inert atmosphere (e.g., nitrogen).
-
Reagents: Sodium sulfide nonahydrate (Na₂S·9H₂O, 1.0 equivalent) is dissolved in a suitable solvent such as ethanol.
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Reaction: 1-Bromooctane (2.0 equivalents) is added to the flask. The reaction mixture is heated to reflux and stirred. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Workup: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between water and a non-polar organic solvent like diethyl ether. The aqueous layer is extracted multiple times with the organic solvent.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered. The solvent is removed by rotary evaporation. The crude product is then purified by vacuum distillation to yield pure dioctyl sulfide.
GC-MS Analysis Protocol
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of dioctyl sulfide.
Methodology:
-
Sample Preparation: A dilute solution of dioctyl sulfide is prepared in a volatile organic solvent such as hexane (B92381) or dichloromethane. An internal standard (e.g., n-triacontane) can be added for quantitative analysis.[11]
-
GC-MS System: An Agilent 6890N GC coupled to a 5973 Mass Selective Detector or a similar system is used.[11]
-
GC Parameters:
-
Column: HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent non-polar capillary column.[11]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 260 °C.
-
Oven Program: Initial temperature of 40 °C (hold for 2 min), ramp at 10 °C/min to 220 °C (hold for 10 min).[12]
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 220 °C.
-
Transfer Line Temperature: 240 °C.
-
Scan Mode: Full scan (e.g., m/z 40-300) for identification and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification, focusing on characteristic ions like m/z 258 and 145.
-
Safety and Handling
Dioctyl sulfide is classified as causing serious eye damage (H318).[1] It may also cause skin irritation.[1] Standard laboratory safety precautions should be followed.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.
-
Handling: Use in a well-ventilated area or a fume hood. Avoid breathing vapors.
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes. If skin contact occurs, wash with soap and water. Seek medical attention if irritation persists.
Conclusion
Dioctyl sulfide is a well-characterized organic compound with defined physical properties and predictable chemical reactivity, typical of a symmetrical dialkyl sulfide. Its synthesis is readily achievable through standard organic chemistry techniques, and its analysis is reliably performed using GC-MS. The information and protocols provided in this guide serve as a foundational resource for professionals working with this compound in research and development.
References
- 1. Dioctyl sulfide | C16H34S | CID 75901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. DI-N-OCTYL SULFIDE(2690-08-6) 1H NMR spectrum [chemicalbook.com]
- 3. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
- 4. Video: Preparation and Reactions of Sulfides [jove.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Reduction of Sulfoxides [organic-chemistry.org]
- 8. 18.7 Thiols and Sulfides - Organic Chemistry | OpenStax [openstax.org]
- 9. 13C NMR and infrared evidence of a dioctyl-disulfide structure on octanethiol-protected palladium nanoparticle surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. stacks.cdc.gov [stacks.cdc.gov]
- 12. shimadzu.com [shimadzu.com]
